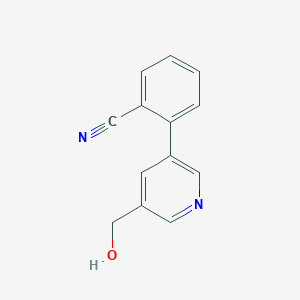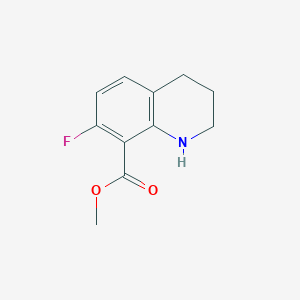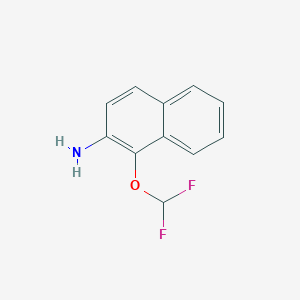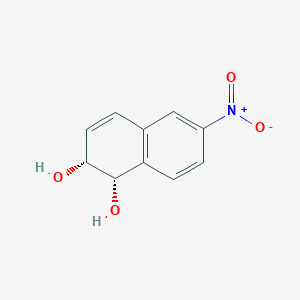
3-Chloro-2,8-dimethylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2,8-dimethylquinolin-4(1H)-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chlorine atom at the third position and methyl groups at the second and eighth positions on the quinoline ring, along with a ketone group at the fourth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2,8-dimethylquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,8-dimethylquinoline.
Oxidation: The ketone group at the fourth position can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Chlorination: Utilizing continuous flow reactors to ensure efficient chlorination.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2,8-dimethylquinolin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Further oxidation can lead to the formation of quinoline N-oxides.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and mild heating.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Major Products
Substitution: Formation of substituted quinolines.
Reduction: Formation of 3-chloro-2,8-dimethylquinolin-4-ol.
Oxidation: Formation of quinoline N-oxides.
Aplicaciones Científicas De Investigación
3-Chloro-2,8-dimethylquinolin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing drugs with antimicrobial, antiviral, and anticancer properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex quinoline derivatives.
Material Science: Explored for its potential use in organic electronics and photonics.
Mecanismo De Acción
The mechanism of action of 3-chloro-2,8-dimethylquinolin-4(1H)-one depends on its specific application:
Enzyme Inhibition: It may inhibit enzymes by binding to the active site or allosteric sites, thereby blocking substrate access.
Receptor Modulation: It can interact with receptors, altering their conformation and affecting signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,8-Dimethylquinoline: Lacks the chlorine atom and ketone group, resulting in different chemical reactivity and biological activity.
3-Chloroquinoline: Lacks the methyl groups, leading to variations in steric and electronic properties.
4-Hydroxyquinoline: Contains a hydroxyl group instead of a ketone, affecting its chemical behavior and applications.
Uniqueness
3-Chloro-2,8-dimethylquinolin-4(1H)-one is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, methyl groups, and a ketone group makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H10ClNO |
|---|---|
Peso molecular |
207.65 g/mol |
Nombre IUPAC |
3-chloro-2,8-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10ClNO/c1-6-4-3-5-8-10(6)13-7(2)9(12)11(8)14/h3-5H,1-2H3,(H,13,14) |
Clave InChI |
IOMRFBAALCMWEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11893442.png)









![Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11893497.png)

